![molecular formula C14H8N2O3S B259483 Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone](/img/structure/B259483.png)
Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone, also known as PTOM, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTOM is a heterocyclic compound that contains a pyridine ring, an oxazole ring, and a thiophene ring. The unique structure of PTOM makes it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins that are involved in various cellular processes. Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in inflammation. The compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone has been shown to have several biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the removal of damaged or infected cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone in lab experiments is its high purity and yield. The compound can be synthesized using a relatively simple and cost-effective method. However, one of the limitations of using Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone. One potential direction is the development of new drugs based on the structure of Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone. The compound has shown promising results in various therapeutic areas, and further research could lead to the development of new drugs that are more effective and have fewer side effects. Another future direction is the investigation of the mechanism of action of Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone. Understanding how the compound works at the molecular level could provide insights into the development of new drugs and therapies. Finally, future research could focus on the optimization of the synthesis of Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone to improve its purity and yield.
Synthesis Methods
Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone can be synthesized using a multi-step process that involves the reaction of pyridine-2-carboxaldehyde with thiophene-2-carboxylic acid to form pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone. The synthesis of Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone has been optimized to yield high purity and high yield.
Scientific Research Applications
Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone has been extensively studied for its potential therapeutic applications. The compound has shown promising results in various scientific studies, including anti-inflammatory, anti-cancer, and anti-viral activities. Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also been shown to have antiviral activity against several viruses, including HIV and herpes simplex virus.
properties
Product Name |
Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone |
|---|---|
Molecular Formula |
C14H8N2O3S |
Molecular Weight |
284.29 g/mol |
IUPAC Name |
pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone |
InChI |
InChI=1S/C14H8N2O3S/c17-13(10-4-1-2-6-15-10)9-8-19-16-12(9)14(18)11-5-3-7-20-11/h1-8H |
InChI Key |
GSPDBABIHOGBJX-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(=O)C2=CON=C2C(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CON=C2C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1'H-spiro[chromene-4,4'-piperidine]-1'-carboxylate](/img/structure/B259404.png)


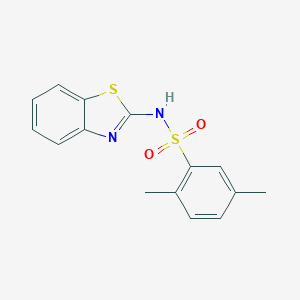
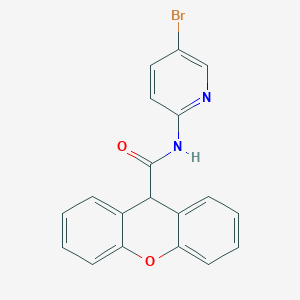
![Ethyl 2-{[(3-chlorophenyl)carbamoyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B259412.png)
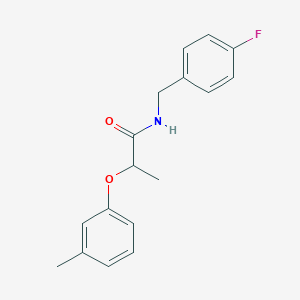
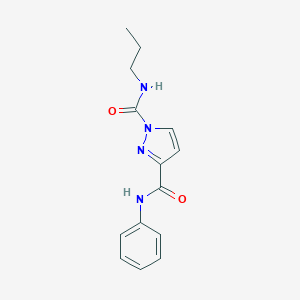
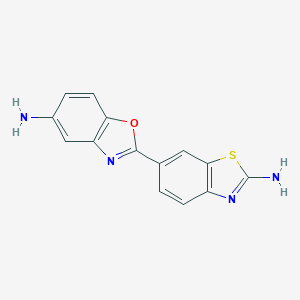
![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B259419.png)
![Isopropyl 2-{[(butylamino)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259422.png)
methanone](/img/structure/B259423.png)
![5-(furan-2-yl)-N-pyridin-3-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B259424.png)
![4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-10-spiro-1'-cyclopropane](/img/structure/B259426.png)